N-[1-(2-methoxyphenyl)ethyl]propanamide
Description
N-[1-(2-Methoxyphenyl)ethyl]propanamide is a propanamide derivative characterized by a 2-methoxyphenethyl group attached to the nitrogen of the propanamide backbone. The methoxy substitution at the ortho position of the phenyl ring distinguishes it from analogs with para- or meta-substituents.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGIFPOGMAENKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanamide Derivatives with Aromatic Substituents
- N-(2-Methoxyphenyl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbi): Features a triazole ring substituted with a p-tolyl group. Synthesized with a high yield of 94% .
- N-(2-Methoxyphenyl)-N-[1-(2-phenoxyethyl)pyrrolidin-3-yl]propanamide: Incorporates a pyrrolidine ring and phenoxyethyl chain, increasing steric bulk and altering lipophilicity. This structural complexity may influence bioavailability compared to the target compound .
Key Insight : Substitution with heterocycles (e.g., triazole) or additional rings (e.g., pyrrolidine) can enhance molecular interactions but may complicate synthesis or metabolic stability.
Fluorinated Propanamide Analogs
- 2'-Fluoroortho-Fluorofentanyl : An opioid analog with a fluorophenyl group and piperidine ring. While it shares the propanamide group, the piperidine moiety is critical for μ-opioid receptor binding, a feature absent in the target compound. Molecular weight: 372.5 g/mol .
- (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide : Contains dual methoxy and fluoro substituents, which may enhance electronic effects and solubility. The fluorinated biphenyl group contrasts with the target’s single phenyl ring .
Key Insight : Fluorination and methoxy groups influence electronic properties and solubility, but pharmacological activity depends on additional structural motifs (e.g., piperidine in opioids).
Cytotoxic Propanamide Derivatives
- Propanamide derivatives 18 and 19 (phenylpiperazine vs. 1-(2-methoxyphenyl)piperazine) : The phenylpiperazine derivative (18) showed superior cytotoxicity to the 1-(2-methoxyphenyl)piperazine analog (19), highlighting the impact of substituent electronic properties on bioactivity .
Key Insight : The distance between the amide NH and tertiary amine (3-atom vs. 2-atom) significantly affects cytotoxic potency, a consideration for optimizing the target compound’s design.
Structural Analogs with Cyclopropane or Sulfonamide Groups
- 2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide : The sulfamoyl group enhances hydrophilicity, which could improve aqueous solubility relative to the target compound .
Key Insight : Functional groups like sulfonamides or strained rings can modulate physicochemical properties, offering avenues for tailoring solubility or stability.
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